2,4,5-Tribromo-1-propyl-1H-imidazole
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Overview
Description
2,4,5-Tribromo-1-propyl-1H-imidazole is a halogenated imidazole derivative characterized by the presence of three bromine atoms at positions 2, 4, and 5 of the imidazole ring, and a propyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole typically involves the bromination of 1-propyl-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired substitution pattern on the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tribromo-1-propyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-imidazole derivatives, while coupling reactions can produce biaryl or alkyl-imidazole compounds.
Scientific Research Applications
2,4,5-Tribromo-1-propyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-Tribromo-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit oxidative phosphorylation in mitochondria, affecting energy production in cells.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Tribromoimidazole: Similar in structure but lacks the propyl group.
2,4,5-Trichloroimidazole: Contains chlorine atoms instead of bromine.
2,4,5-Triiodoimidazole: Contains iodine atoms instead of bromine.
Uniqueness
2,4,5-Tribromo-1-propyl-1H-imidazole is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The bromine atoms also contribute to its distinct properties compared to other halogenated imidazoles.
Properties
IUPAC Name |
2,4,5-tribromo-1-propylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br3N2/c1-2-3-11-5(8)4(7)10-6(11)9/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJXQVVLSZWGJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953316 |
Source
|
Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31250-78-9 |
Source
|
Record name | Imidazole, 2,4,5-tribromo-1-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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